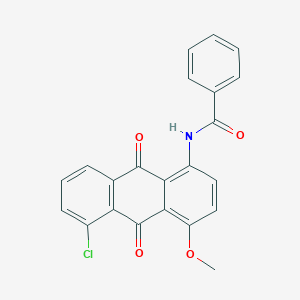

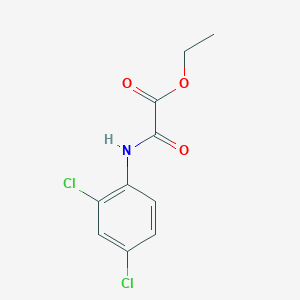

2-(2,4-二氯苯胺)-2-氧代乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

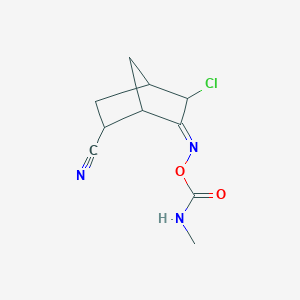

Synthesis Analysis

The synthesis of related compounds often involves halogenation and palladium-catalyzed coupling reactions, as seen in the synthesis of substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate . Another method involves the use of a modified Yamaguchi reagent for enantioselective esterification, thioesterification, amidation, and peptide synthesis, which could potentially be applied to the synthesis of ethyl 2-(2,4-dichloroanilino)-2-oxoacetate . Additionally, the one-pot parallel synthesis approach using reagents like 2,2,2-trifluoroethyl chlorooxoacetate demonstrates the efficiency of certain reagents over traditional ethyl chlorooxoacetate .

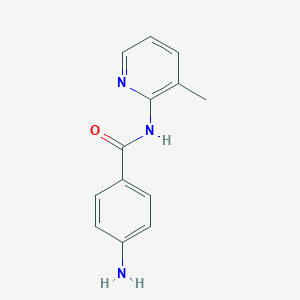

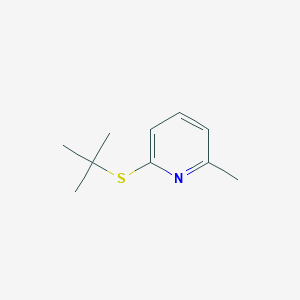

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including NMR and X-ray crystallography. For instance, the structure of ethyl-2-(4-aminophenoxy)acetate was determined by X-ray single crystal structure determination, revealing its crystallization in the triclinic crystal system and the presence of non-covalent interactions contributing to molecular packing . These techniques could be applied to ethyl 2-(2,4-dichloroanilino)-2-oxoacetate to determine its molecular structure and interactions.

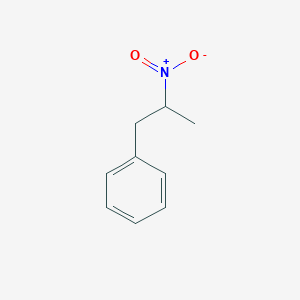

Chemical Reactions Analysis

The papers describe several chemical reactions involving ethyl esters. For example, the synthesis of photochromic non-fused 2H-1,4-oxazines involves a Rh(II)-catalyzed reaction of 2H-azirines with ethyl 2-acyl-2-diazoacetates . Another study reports the preparation of some 2-(2-chloroethoxy)acetates and their subsequent reactions, which could provide insights into the reactivity of similar ethyl esters .

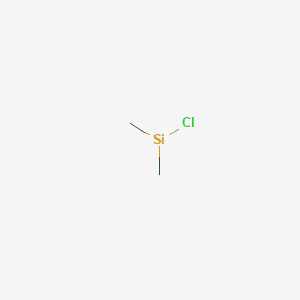

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters are crucial for their application in synthesis. The papers discuss the characterization of these compounds using IR, NMR, and elemental analysis . Additionally, the quantum chemical parameters based on DFT calculations and UV/Vis spectroscopy provide information on the electronic properties of these molecules, which could be relevant to ethyl 2-(2,4-dichloroanilino)-2-oxoacetate .

科学研究应用

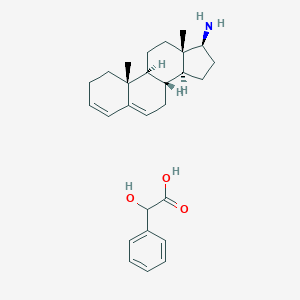

降血糖活性

2-(2,4-二氯苯胺)-2-氧代乙酸乙酯及其衍生物已显示出显着的降低血糖水平的活性。一项研究重点介绍了苯烷基环氧羧酸衍生物的合成,包括 2-[5-(4-氯苯基)戊基]环氧-2-羧酸乙酯,它在禁食大鼠中表现出显着的降血糖活性。构效关系表明,某些取代基增强了降血糖作用 (Eistetter & Wolf, 1982)。

另一项研究强调了来自菝葜的乙酸乙酯提取物的降血糖活性,该提取物对 α-葡萄糖苷酶和 α-淀粉酶表现出抑制活性,有效降低了糖尿病诱发小鼠的血糖水平并改善了胰岛素敏感性 (Nguyen 等,2020)。

过氧化物体β-氧化

2-(2,4-二氯苯胺)-2-氧代乙酸乙酯在过氧化物体 β-氧化中也发挥作用。研究发现,POCA-CoA 酯(一种衍生物)显着抑制肉碱棕榈酰转移酶 I 处的 β-氧化,慢性给药导致肝脏过氧化物体数量增加,类似于降脂药。这种增加与过氧化氢酶活性和过氧化物体 β-氧化增加相关 (Bone 等,1982)。

水生生物中的代谢

一项关于蓝鳃太阳鱼中 2,4-二氯苯氧乙酸代谢的研究提出了一个代谢途径,表明 2,4-D 代谢为 2,4-二氯苯酚以及 2,4-D 和 2,4-DCP 的结合物。这通过在接触后在鱼中鉴定这些化合物得到证实,表明水生生物对 2,4-D 有特定的代谢反应 (Barnekow 等,2001)。

属性

IUPAC Name |

ethyl 2-(2,4-dichloroanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-2-16-10(15)9(14)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUUNEWBCZFVMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324255 |

Source

|

| Record name | ethyl 2-(2,4-dichloroanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate | |

CAS RN |

15313-47-0 |

Source

|

| Record name | NSC406136 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(2,4-dichloroanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)